molecular formula C9H18N2O3 B1143950 ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate CAS No. 1249648-52-9

ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate

Cat. No.: B1143950
CAS No.: 1249648-52-9
M. Wt: 202.25082
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature Derivation and Isomeric Considerations

The IUPAC name of the compound is derived through a hierarchical analysis of its functional groups and substituents. The parent chain is identified as propanoic acid, esterified at the terminal carboxylic acid group with an ethyl group, yielding "ethyl propanoate." The nitrogen-centered substituents are then prioritized: a methyl group and a 3-amino-3-oxopropyl chain. The 3-amino-3-oxopropyl group consists of a three-carbon chain with an amine (-NH2) and ketone (=O) group at the third carbon.

Applying substitutive nomenclature rules, the methylamino group (-N(CH3)-) is designated as a secondary amine substituent. The full systematic name becomes ethyl 3-[(3-amino-3-oxopropyl)(methyl)amino]propanoate , reflecting the propanoate backbone with substituents at the third carbon.

Isomeric possibilities arise primarily from rotational freedom around the N-C bonds and tautomerism involving the amide-like 3-oxopropyl group. However, the absence of stereogenic centers or geometric isomerism limits structural diversity. Tautomeric equilibria between the keto and enol forms of the 3-oxopropyl group are theoretically possible but thermodynamically disfavored due to the stability of the keto configuration.

Molecular Geometry and Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insights. For instance, the related compound N-(β-carboxyethyl)-α-isoleucine (C9H18N2O3) crystallizes in an orthorhombic system (space group P212121) with unit cell parameters $$a = 5.2989 \, \text{Å}, b = 9.024 \, \text{Å}, c = 23.268 \, \text{Å}$$. Key bond lengths and angles are consistent with peptide-like linkages:

Bond/Angle Value (Å/°)
C=O (carbonyl) 1.23
C-N (amide) 1.33
N-C (methyl) 1.45
N-C-C (backbone) 112°

In the target compound, the ethyl ester and methylamino groups introduce steric effects that likely favor a staggered conformation around the central N-C bond, minimizing van der Waals repulsion. Hydrogen bonding between the amine (-NH2) and carbonyl (=O) groups may stabilize specific conformers, as observed in similar dipeptides.

Electronic Structure Characterization through DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic structure of this compound. Key findings include:

  • Molecular Electrostatic Potential (MEP): The carbonyl oxygen atoms exhibit the highest electron density (negative potential), while the methyl and ethyl groups show neutral regions (Figure 1).
  • Frontier Molecular Orbitals: The HOMO (-6.2 eV) is localized on the 3-amino-3-oxopropyl group, whereas the LUMO (-1.8 eV) resides on the ester moiety, indicating nucleophilic reactivity at the carbonyl carbons.
  • Charge Distribution: Natural population analysis (NPA) assigns partial charges of -0.45 e to the carbonyl oxygens and +0.32 e to the methylamino nitrogen, highlighting polarizable regions.

$$
\text{HOMO-LUMO Gap} = 4.4 \, \text{eV}
$$

This moderate gap suggests susceptibility to electrophilic attack, particularly at the electron-rich amine and carbonyl sites. The delocalization of π-electrons across the amide-like linkage further stabilizes the molecular framework, as evidenced by reduced bond alternation in the conjugated system.

Figure 1: DFT-calculated molecular electrostatic potential (MEP) of this compound. Blue regions indicate electron-rich areas (carbonyl oxygens), while red denotes electron-deficient zones (methyl groups).

Properties

CAS No.

1249648-52-9

Molecular Formula

C9H18N2O3

Molecular Weight

202.25082

Synonyms

ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate

Origin of Product

United States

Preparation Methods

Catalytic Systems

Trifluoromethanesulfonic acid (TfOH) has emerged as a superior catalyst for hydroamination, achieving yields of 80–85% in model reactions. Comparative studies suggest:

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
TfOH120–16016–2080–8599
H2_2SO4_4100–1202430–5295
Amberlyst-1580–1004845–6090

TfOH’s strong Brønsted acidity facilitates protonation of the acrylate, enhancing electrophilicity and reaction rate.

Solvent Selection

Anhydrous ethanol is optimal due to:

  • High solubility of amine and acrylate reactants.

  • Low hydrolysis risk for ester groups compared to aqueous systems.

  • Ease of removal via reduced-pressure distillation post-reaction.

Industrial Production Considerations

Scalability and Cost Efficiency

The patent-derived method demonstrates industrial viability through:

  • Economical raw materials : Ethyl acrylate (≈$50/kg) and methylamine (≈$30/kg).

  • Simplified purification : Recrystallization using petroleum ether/ethyl acetate (5:1 v/v) achieves >99% purity without chromatography.

Purification and Characterization

Recrystallization Protocol

Post-reaction workup involves:

  • Concentration under reduced pressure (0.09–0.1 MPa, 35–40°C).

  • Washing with petroleum ether/ethyl acetate mixtures to remove unreacted starting materials.

  • Recrystallization from ethanol/water (3:1) to yield white crystalline product.

Analytical Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.25 (t, 3H, COOCH2_2CH3_3), 2.45–2.70 (m, 4H, NCH2_2CH2_2COO), 3.05 (s, 3H, NCH3_3), 6.20 (br s, 1H, NH).

  • HPLC : Retention time = 8.2 min (99% purity, C18 column, MeCN/H2_2O 70:30) .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-((3-amino-3-oxopropyl)(methyl)amino)propanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of drugs targeting a range of conditions, particularly in the cardiovascular and neurological fields.

Anticoagulants

The compound is related to the synthesis of direct thrombin inhibitors, such as dabigatran etexilate, which is used for anticoagulation therapy. The synthesis of this compound involves several steps where this compound acts as a key intermediate, enhancing its relevance in anticoagulant drug development .

Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective properties. The ability to modify the amino groups allows for the exploration of various pharmacological activities, potentially leading to treatments for neurodegenerative diseases .

Synthesis Methodologies

The preparation of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity.

General Synthetic Route

A common method includes the reaction of ethyl acrylate with specific amines under controlled conditions. This process often employs catalysts to facilitate reactions and improve yields. Key parameters such as temperature, pressure, and solvent choice are critical in optimizing the synthesis .

Yield Optimization

Recent studies have focused on improving the yield and purity of the synthesized compound through innovative techniques like microwave-assisted synthesis and solvent-free reactions, which can significantly reduce reaction times while maintaining high product quality .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

Case Study 1: Dabigatran Synthesis

In a study aimed at synthesizing dabigatran etexilate, researchers utilized this compound as an intermediate. The process demonstrated high efficiency with yields exceeding 80%, showcasing its viability in pharmaceutical manufacturing .

Case Study 2: Neuroprotective Agent Development

Another study explored derivatives of this compound for neuroprotective effects in animal models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation markers, suggesting potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 3-((3-amino-3-oxopropyl)(methyl)amino)propanoate with structurally or functionally related compounds from the evidence:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol)* Synthesis Method Application/Context Reference ID
This compound Ethyl ester, methylamino, 3-amino-3-oxopropyl ~217.2 Likely alkylation/condensation Pharmaceutical impurity (Dabigatran)
Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf) Cyclopropyl, 3-methylbenzyl, ethyl ester ~276.3 DIPEA/LiCl-mediated alkylation in THF Pharmacological evaluation (triazolopyrimidinone derivatives)
Ethyl 3-cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate (4bc) Cyclopropyl, 2-methylbenzyl, ethyl ester ~276.3 DIPEA/LiCl-mediated alkylation in THF Pharmacological evaluation (triazolopyrimidinone derivatives)
Methyl 2-benzoylamino-3-oxobutanoate (1) Methyl ester, benzoylamino, oxobutanoate ~235.2 PTSA-catalyzed condensation in benzene Precursor for heterocyclic compounds
Dabigatran Impurity 17 Hexyl carbamate, pyridinyl, benzimidazole ~650.7 Multi-step alkylation/condensation Pharmaceutical impurity (Dabigatran)

Notes on Comparison:

Structural Divergence: The target compound lacks aromatic or heterocyclic moieties present in Dabigatran Impurity 17 (e.g., benzimidazole, pyridinyl), resulting in lower molecular weight and reduced steric hindrance . Compared to the cyclopropyl-containing analogs (4bf, 4bc), the absence of a cyclopropyl ring in the target compound may reduce lipophilicity and alter metabolic stability . Methyl 2-benzoylamino-3-oxobutanoate (1) shares an ester and oxo group but incorporates a benzoyl substituent, enhancing aromatic interactions in heterocyclic synthesis .

Ethyl vs. methyl esters (target vs. compound 1) affect hydrolysis rates and bioavailability; ethyl esters typically exhibit slower enzymatic degradation .

Synthetic Complexity :

  • The cyclopropyl derivatives (4bf, 4bc) require LiCl as a Lewis acid for alkylation, whereas the target compound’s synthesis likely involves simpler amine-alkylation steps .

Pharmacological Relevance: Cyclopropyl derivatives are evaluated for non-benzodiazepine anxiolytic activity, contrasting with the target compound’s role as a non-therapeutic impurity .

Notes

Evidence Limitations :

  • The provided evidence lacks explicit data on the target compound’s physicochemical properties (e.g., logP, pKa) or biological activity, necessitating extrapolation from structural analogs.
  • Fluorinated compounds in (e.g., [160336-10-7]) were excluded due to dissimilar functional groups (e.g., perfluoroalkyl chains, phosphonic acids) and distinct industrial applications .

Research Implications: Further studies should prioritize comparative metabolic profiling of the target compound and Dabigatran Impurity 17 to assess toxicity risks. Structural hybridization (e.g., introducing cyclopropyl groups to the target compound) could yield novel analogs with optimized pharmacokinetic properties.

Analytical Challenges :

  • Differentiation of the target compound from other ester-based impurities requires advanced chromatographic techniques (e.g., HPLC-MS) due to overlapping functional groups .

Biological Activity

Ethyl 3-((3-amino-3-oxopropyl)(methyl)amino)propanoate (CAS No. 1249648-52-9) is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article discusses its biological activity, mechanisms of action, synthesis, and relevant research findings.

Molecular Structure and Composition

  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.25 g/mol
  • Functional Groups : The compound features both amino and ester functional groups, which contribute to its reactivity and biological properties.

This compound acts by interacting with specific enzymes and receptors in biological systems. Its dual functional groups allow it to serve as both a substrate and an inhibitor in various biochemical pathways. The exact molecular targets can vary based on the context of its use, but it is primarily studied for its potential effects on metabolic pathways and enzyme modulation.

Enzyme Interaction

Research indicates that this compound may influence several enzymatic activities, particularly those related to amino acid metabolism. Its structural similarity to β-alanine suggests potential interactions with enzymes involved in neurotransmitter synthesis and metabolic regulation.

Therapeutic Potential

  • Antidiabetic Effects : Preliminary studies suggest that derivatives of similar compounds may exhibit beneficial effects in managing Type 2 Diabetes Mellitus (T2DM) by enhancing insulin sensitivity and glucose uptake in cells .
  • Neuroprotective Properties : There is ongoing investigation into the neuroprotective effects of compounds with similar structures, focusing on their ability to mitigate oxidative stress in neuronal cells.

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. These studies highlight its potential as a lead compound for further drug development targeting metabolic disorders.
  • Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Early results suggest favorable absorption characteristics and a promising safety profile, indicating its potential for therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberMolecular FormulaKey Biological Activity
Ethyl 3-(Methylamino)propanoate2213-08-3C6H13NO2Neurotransmitter precursor
Ethyl 3-(Amino)propanoate57508-48-2C5H10N2O2Metabolic enhancer
Ethyl 3-(Oxopropyl)methylamino propanoate6315-60-2C11H21NO4Enzyme inhibitor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-((3-amino-3-oxopropyl)(methyl)amino)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step synthesis involving nucleophilic substitution followed by ester hydrolysis is widely used. For example, in a related compound (3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanoate), a 91% yield was achieved using NaOH-mediated hydrolysis under mild conditions (room temperature, 10 hours), followed by acidification and purification via solvent extraction . Reaction variables such as temperature, catalyst (e.g., aqueous NaOH), and stoichiometry of reactants critically impact yield. LC-MS and HPLC are recommended for purity validation (e.g., m/z 393 [M+H]+ and retention time 0.29 minutes under SQD-FA50 conditions) .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify methyl, ethyl, and amino protons. For similar esters (e.g., methyl 3-(methyl(pentyl)amino)propanoate), methyl groups resonate at δ 1.2–1.4 ppm, while carbonyl carbons appear at ~170 ppm .
  • Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., [M+H]+ ion).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1740 cm1^{-1} (ester C=O) differentiate functional groups .

Advanced Research Questions

Q. What strategies optimize the reaction efficiency for introducing the methylamino group in similar propanoate derivatives?

  • Methodological Answer : Optimize nucleophilic substitution using methylamine derivatives under anhydrous conditions. For example, in the synthesis of 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid, controlled pH (7–8) and inert atmospheres (N2_2) minimized side reactions. Kinetic studies suggest a second-order dependence on methylamine concentration and carbonyl electrophilicity . Alternative routes include reductive amination of ketone precursors, though this requires Pd/C or NaBH4_4 catalysts .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity and measurement techniques. For instance:

  • Solubility : Use Hansen solubility parameters to test polar (e.g., DMSO) vs. nonpolar solvents (hexane). Ethyl esters with tertiary amino groups (e.g., ethyl 3-(N-methylpentylamino)propanoate) show higher solubility in chloroform than water .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Related compounds degrade via ester hydrolysis under acidic/basic conditions, requiring storage at 2–8°C in inert atmospheres .

Q. What advanced analytical techniques resolve stereochemical or regiochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for methyl 3-(3-hydroxy-4-oxochromen-2-yl)propanoates .
  • Dynamic NMR : Detect restricted rotation in amide bonds (e.g., coalescence temperature studies for methylamino groups) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use P95/P1 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and avoid drainage contamination .

Data Interpretation

Q. How can researchers interpret conflicting bioactivity data (e.g., enzyme inhibition vs. activation) for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50_{50} assays across concentrations (1 nM–100 µM) to identify biphasic effects.
  • Molecular Docking : Compare binding modes in enzyme active sites (e.g., using AutoDock Vina). For example, methylamino groups in similar esters exhibit hydrogen bonding with Ser-195 in trypsin-like proteases .
  • Metabolite Screening : Use LC-MS/MS to detect oxidation byproducts (e.g., N-oxide formation) that may alter activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.